molecular formula C31H34N2O7 B1163221 methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate CAS No. 85769-33-1

methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Cat. No.: B1163221
CAS No.: 85769-33-1
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate involves several steps, starting from simpler indole derivatives. The key steps include the formation of the indole ring, followed by specific functional group modifications to achieve the desired structure . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve extraction from Alstonia venenata leaves, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler indole compounds .

Scientific Research Applications

methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

This compound stands out due to its unique chemical structure and specific pharmacological profile. Unlike other indole alkaloids, it has shown distinct effects on neurotransmitter systems, making it a promising candidate for further research and drug development .

Properties

IUPAC Name

methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYWKVVSDATOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the proposed mechanism of action for Alstolenine in treating psoriasis?

A1: The research suggests that Alstolenine targets the TRPV3 ion channel, which plays a role in skin health and has been implicated in psoriasis []. While the exact downstream effects aren't explicitly detailed in the provided abstract, the study proposes that Alstolenine's interaction with TRPV3 contributes to its therapeutic potential against psoriasis.

Q2: Are there any other alkaloids present in the plant source of Alstolenine, and have they been investigated for potential therapeutic applications?

A3: Yes, besides Alstolenine, other alkaloids like 19,20-dihydropolyneuridine are also present in Alstonia venenata, another species of the same genus []. While the abstract doesn't specify their potential applications, it highlights the presence of diverse alkaloids in these plants, warranting further investigation for their potential medicinal properties.

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